molecular formula C8H12O B11924675 1,3,3a,4,7,7a-Hexahydroisobenzofuran CAS No. 3470-42-6

1,3,3a,4,7,7a-Hexahydroisobenzofuran

Cat. No.: B11924675
CAS No.: 3470-42-6
M. Wt: 124.18 g/mol
InChI Key: JQDSHMKTGWQGHB-UHFFFAOYSA-N
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Description

1,3,3a,4,7,7a-Hexahydroisobenzofuran is a chemical compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . It is a bicyclic ether, often used in various chemical reactions and research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3a,4,7,7a-Hexahydroisobenzofuran can be synthesized through several methods. One common approach involves the hydrogenation of isobenzofuran derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,3a,4,7,7a-Hexahydroisobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated derivatives

    Substitution: Functionalized derivatives

Mechanism of Action

The mechanism of action of 1,3,3a,4,7,7a-Hexahydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3a,4,7,7a-Hexahydroisobenzofuran is unique due to its bicyclic ether structure, which imparts specific reactivity and stability. This uniqueness makes it valuable in various chemical and biological applications .

Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydro-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDSHMKTGWQGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956182
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-42-6, 4743-55-9
Record name NSC292897
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,3a,4,7,7a-Hexahydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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